

Pefloxacin metabolic pathway N-demethyl pefloxacin

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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

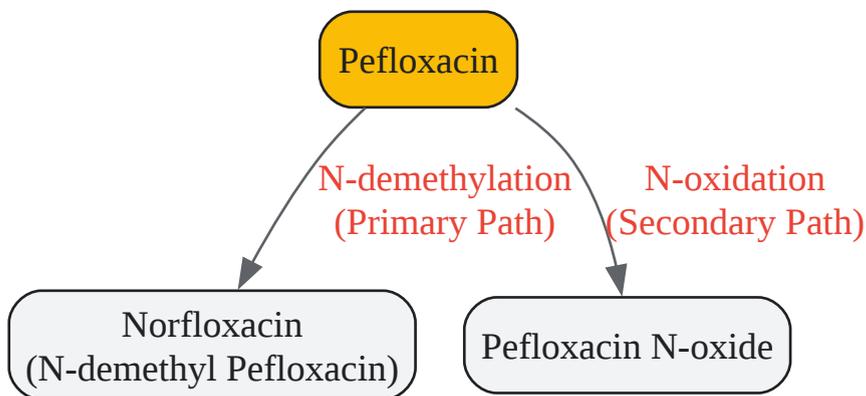
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Metabolic Pathways and Pharmacokinetics

Parameter	Details
Primary Metabolic Site	Piperazinyl ring [1] [2]
Major Metabolites	Norfloxacin (N-desmethyl pefloxacin) [1] [3] [2], Pefloxacin N-oxide [1] [2]
Norfloxacin Antibacterial Activity	Active [1] [3]
Pefloxacin N-oxide Antibacterial Activity	Low activity [1]
Extent of Metabolism	Extensive (85-90%) [1]
Protein Binding	20-30% [3]

Pharmacokinetic Parameter	Pefloxacin (Human Data)	Norfloxacin (as Metabolite)
Elimination Half-life ($t_{1/2\beta}$)	8.6 - 13.7 hours [3] [4]	10.93 hours (in broiler chickens) [1]
Reported Plasma CMAX (after 10 mg/kg oral dose in broiler chickens)	4.02 ± 0.31 $\mu\text{g/mL}$ [1]	0.19 ± 0.01 $\mu\text{g/mL}$ [1]
Metabolite-to-Parent Drug Ratio in Plasma	--	Approximately 5% [1]

The relationship between pefloxacin and its major metabolites can be visualized as follows:



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Figure 1: The primary and secondary metabolic pathways of pefloxacin.

Experimental Protocol for Metabolic Kinetic Analysis

The following is a summarized methodology from a study in broiler chickens, which provides a model for obtaining the quantitative data presented above [1].

• 1. Animal Model and Dosing

- **Subjects:** Healthy male broiler chickens.
- **Study Design:** Single-dose, two-way crossover (IV & oral) with a washout period.
- **Dosage:** 10 mg/kg Body Weight.

- **Administration:** Intravenous (IV) via brachial vein and oral via gavage into the crop.
- **2. Sample Collection**
 - **Blood Sampling:** Serial blood samples are collected via cannula from the brachial vein at predetermined times post-dose (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
 - **Plasma Separation:** Blood samples are centrifuged (e.g., 1,500 g for 10 min). The resulting plasma is stored frozen (e.g., -45°C) until analysis.
- **3. Analytical Method: HPLC with Fluorescence Detection**
 - **Sample Extraction:** Plasma samples are extracted with methylene chloride in a sodium phosphate buffer (pH 7.5). The organic phase is then back-extracted with sodium hydroxide.
 - **HPLC Setup:**
 - **Column:** Nucleosil C18 column.
 - **Mobile Phase:** Acetonitrile and sodium acetate/citric acid/trimethylamine buffer (pH 4.8).
 - **Flow Rate:** 2 mL/min.
 - **Detection:** Fluorescence detector (excitation 330 nm, emission 440 nm).
 - **Quantification:** Concentrations of pefloxacin and norfloxacin are determined using external calibration curves from spiked plasma standards.
- **4. Pharmacokinetic Analysis**
 - Plasma concentration-time data is analyzed using non-compartmental methods or by fitting to a pharmacokinetic model (e.g., a two-compartment open model).
 - Key parameters are calculated: **C_{max}**, **T_{max}**, **elimination half-life (t_{1/2β})**, **area under the curve (AUC)**, and **oral bioavailability (F)**.

Clinical and Research Implications

- **Renal Impairment:** In patients with severe renal impairment, the **N-oxide metabolite accumulates**, though it lacks significant antibacterial activity. Dosing may require adjustment in this population [5].
- **Cystic Fibrosis (CF):** Population pharmacokinetic studies show that the **bioavailability and non-renal clearance** of pefloxacin are comparable between CF patients and healthy volunteers. However, **renal clearance of pefloxacin is approximately 53% higher in CF patients** [4].
- **Persister Cell Formation:** Research on *Clostridioides difficile* indicates that exposure to high concentrations of pefloxacin can **trigger the formation of persister cells**—a dormant, antibiotic-tolerant subpopulation that may contribute to recurrent infections [6].
- **Phototoxicity and Degradation:** Pefloxacin is photodegradable. Under UVA exposure, it can generate reactive oxygen species (ROS) and cause photogenotoxicity, which is an important

consideration for its photosafety profile [2].

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